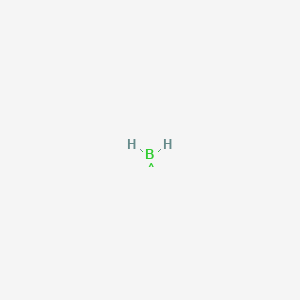

Boron dihydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydridoboron(.) is a member of boranes.

Applications De Recherche Scientifique

Energy and Fuel Applications

Boron dihydride, a compound of boron and hydrogen, exhibits significant potential in various energy-related fields. For instance, metal boranes have been explored for their use as ion-conductors in batteries, hydrogen storage materials, and even as rocket fuels. This has been a topic of intensive research, especially in the context of metal borohydrides and higher metal boranes like metal-B10H10's and B12H12's (Hansen et al., 2016).

Structural and Chemical Studies

Research has been conducted on dihydrogenated boron clusters, revealing that these structures, such as H2Bn- (n = 7-12), possess ladderlike structures with delocalized bonds, similar to those in conjugated alkenes. These boron cluster dihydrides, also known as "polyboroenes," offer a potential for new classes of molecular wires (Li et al., 2012).

Sensing and Detection

Boronic acids, closely related to boron dihydride, have been employed in various sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions, makes them suitable for homogeneous assays or heterogeneous detection in biological labeling, protein manipulation, and the development of therapeutics (Lacina et al., 2014).

Hydrogen Storage

Solid-state hydrogen-rich boron-nitrogen compounds, including boron dihydrides, have shown promise in energy storage applications. Compounds like ammonium borohydride and ammonia borane are considered for storing high densities of hydrogen, with research focusing on the thermodynamics and kinetics of hydrogen release and the strategies for regenerating these materials (Kumar et al., 2019).

Spectroscopic Studies

The vibrational and NMR properties of various boron-hydrogen species, including B2H6 and a series of BxHyz− species, have been extensively studied. These studies aid in understanding the thermal decomposition mechanisms of borohydrides, which are considered potential hydrogen storage materials (Sethio et al., 2016).

Waste Immobilization

Boron, including its dihydride forms, has been utilized in the immobilization of hazardous wastes. For example, boron's interaction with alkali-activated fly ashes has been studied to understand its efficiency in stabilizing boron in waste streams from nuclear power plants (Palomo et al., 2003).

Biomedical Applications

Boronic acid polymers, related to boron dihydrides, have found applications in biomedicine for the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in these applications (Cambre & Sumerlin, 2011).

Material Science

Boron compounds, including boron dihydrides, have been explored for their applications in material science, particularly in the synthesis of borophene. Borophene's chemical, electronic, mechanical, and thermal properties make it suitable for use in supercapacitors, batteries, hydrogen storage, and biomedical applications (Ou et al., 2021).

Propriétés

Numéro CAS |

14452-64-3 |

|---|---|

Nom du produit |

Boron dihydride |

Formule moléculaire |

BH2 |

Poids moléculaire |

12.83 g/mol |

InChI |

InChI=1S/BH2/h1H2 |

Clé InChI |

IOCVPZINIZVUIL-UHFFFAOYSA-N |

SMILES |

[BH2] |

SMILES canonique |

[BH2] |

Autres numéros CAS |

14452-64-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)

![5-cyano-6-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-4-(2-furanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B1220825.png)